molecular formula C7H16S B12660498 2,3-Dimethylpentane-3-thiol CAS No. 84962-78-7

2,3-Dimethylpentane-3-thiol

Cat. No.: B12660498
CAS No.: 84962-78-7
M. Wt: 132.27 g/mol
InChI Key: PTDKEPLJMRZWRB-UHFFFAOYSA-N
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Description

2,3-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Alkanes (R-H).

    Substitution: Halogenated compounds (R-X) or alkylated thiols (R-S-R’).

Scientific Research Applications

2,3-Dimethylpentane-3-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Dimethylpentane-3-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The sulfur-hydrogen bond can form hydrogen bonds or undergo nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the thiol group.

    3-Methylhexane: Another isomer of heptane with a different arrangement of carbon atoms.

    2,3-Dimethyl-3-pentanethiol: A structural isomer with a different position of the thiol group.

Uniqueness

2,3-Dimethylpentane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where thiol-specific reactions are required, such as in the synthesis of sulfur-containing compounds or in biological studies involving thiol-based interactions.

Properties

CAS No.

84962-78-7

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

2,3-dimethylpentane-3-thiol

InChI

InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3

InChI Key

PTDKEPLJMRZWRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)S

Origin of Product

United States

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